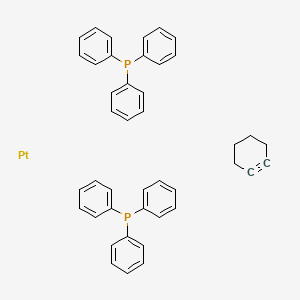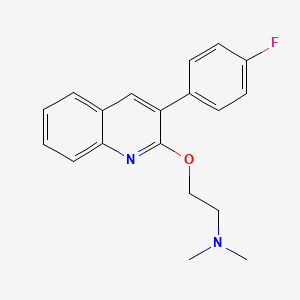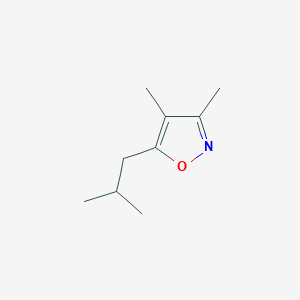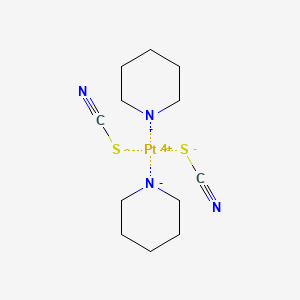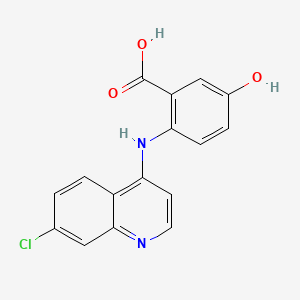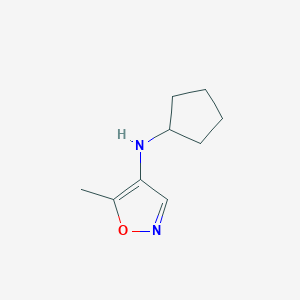![molecular formula C8H14N4O4Pd B12887459 (NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) CAS No. 14740-97-7](/img/structure/B12887459.png)
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) is a complex compound that combines the properties of hydroxylamine derivatives with the catalytic capabilities of palladium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) typically involves the reaction of hydroxylamine derivatives with palladium salts under controlled conditions. One common method involves the use of hydroxylamine hydrochloride and palladium chloride in an aqueous medium, followed by the addition of a base to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different palladium-oxygen complexes.
Reduction: It can be reduced to lower oxidation states of palladium.
Substitution: Ligand exchange reactions are common, where the hydroxylamine ligand can be replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various ligands for substitution reactions. Typical conditions involve moderate temperatures and pressures, often in the presence of solvents like water or organic solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium oxides, while reduction reactions can produce palladium metal or lower oxidation state complexes .
Aplicaciones Científicas De Investigación
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which (NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) exerts its effects involves the interaction of the palladium center with various substrates. The palladium atom acts as a catalytic center, facilitating the formation and breaking of chemical bonds. This process often involves the formation of intermediate complexes, which then undergo further transformations to yield the final products .
Comparación Con Compuestos Similares
Similar Compounds
Palladium(II) acetate: Another palladium complex used in catalysis.
Palladium(II) chloride: Commonly used in similar catalytic applications.
Hydroxylamine derivatives: Various derivatives of hydroxylamine are used in different chemical reactions
Uniqueness
What sets (NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) apart is its unique combination of hydroxylamine and palladium, which provides distinct reactivity and catalytic properties. This makes it particularly valuable in specific catalytic processes where both components’ properties are advantageous .
Propiedades
Número CAS |
14740-97-7 |
|---|---|
Fórmula molecular |
C8H14N4O4Pd |
Peso molecular |
336.64 g/mol |
Nombre IUPAC |
(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+) |
InChI |
InChI=1S/2C4H8N2O2.Pd/c2*1-3(5-7)4(2)6-8;/h2*7-8H,1-2H3;/q;;+2/p-2/b2*5-3+,6-4+; |
Clave InChI |
QJEMJKZNBZORIL-BVHINDLDSA-L |
SMILES isomérico |
C/C(=N\O)/C(=N/[O-])/C.C/C(=N\O)/C(=N/[O-])/C.[Pd+2] |
SMILES canónico |
CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


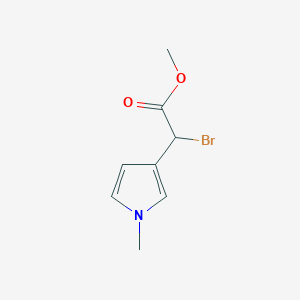
![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)

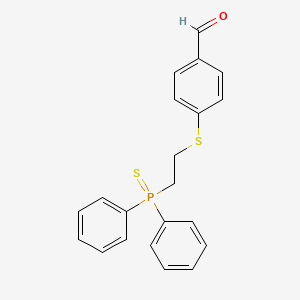
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)
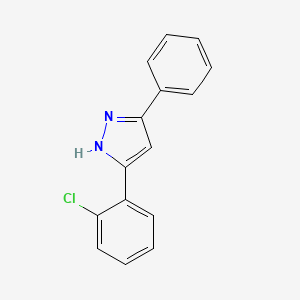
![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)
